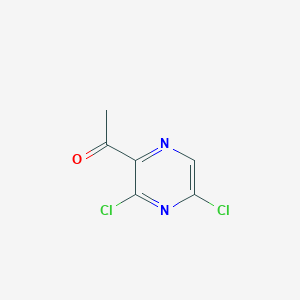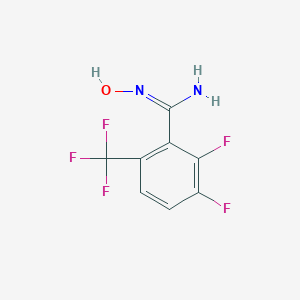
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
概要
説明
Molecular Structure Analysis
The molecular formula of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is C8H5F5N2O, and its molecular weight is 240.13 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is 253.1±50.0 °C, and its predicted density is 1.58±0.1 g/cm3 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Fluorinated Compounds in Crystallography
The study of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide revealed its crystal structure, demonstrating the Z configuration of OH and NH2 substituents and their hydrogen bonding capabilities. This research aids in understanding the molecular configurations and interactions in similar fluorinated compounds (Liu et al., 2011).
Fluorinated Polyimides for Advanced Materials
Research on novel diamine monomers led to the development of fluorinated polyimides with high thermal stability and desirable mechanical and electrical properties. These materials are significant for applications requiring low dielectric constants and high thermal resistance, such as in the electronics industry (Madhra et al., 2002).
Fluorous Polymers for Solvent and Transport Applications
A study on poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene) (Teflon AF) explored its use as a transport/extraction medium, showing its capacity for solvent sorption and the influence of solvent on its properties. This research highlights the potential of fluorous polymers in separation processes and materials science (Zhao et al., 2004).
Synthesis of Fluorinated Compounds
The synthetic process of novel pesticides like bistrifluron, involving 3,5-Bis-(trifluoromethyl)benzene, demonstrates the utility of fluorinated compounds in developing more effective and specific agrochemicals. This process showcases the importance of fluorinated compounds in synthesizing novel active substances (Liu An-chan, 2015).
特性
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)-benzimidamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

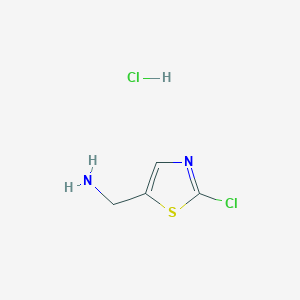
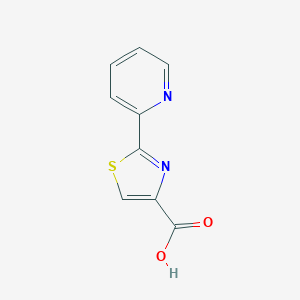
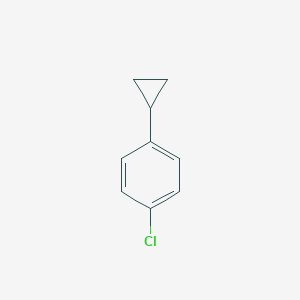
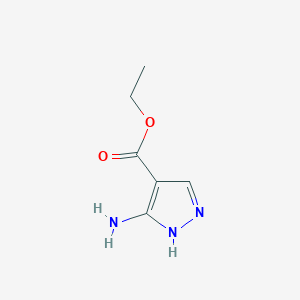
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
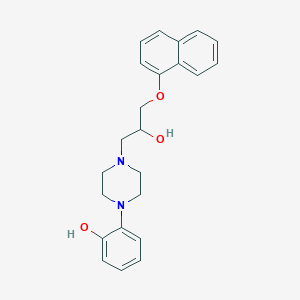
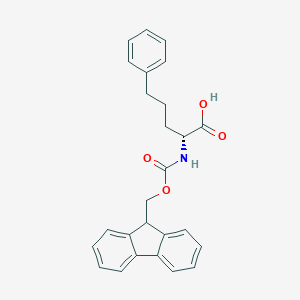
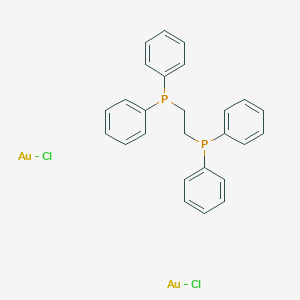
![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)

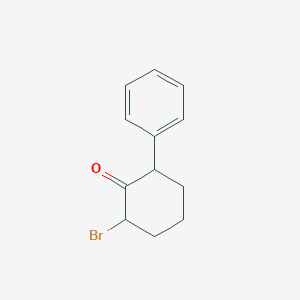
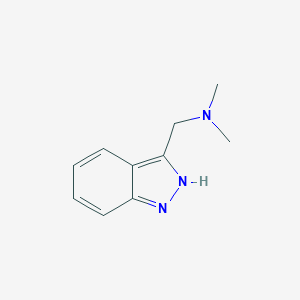
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)
